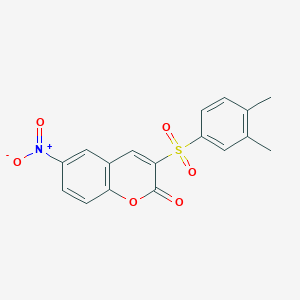

3-(3,4-dimethylbenzenesulfonyl)-6-nitro-2H-chromen-2-one

Description

3-(3,4-Dimethylbenzenesulfonyl)-6-nitro-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzenesulfonyl group substituted at the 3-position of the coumarin scaffold and a nitro group at the 6-position. Coumarins are widely studied for their biological activities, including antimicrobial, anticancer, and antioxidant properties. The sulfonyl group in this compound may enhance its stability and modulate pharmacokinetic properties compared to other coumarin derivatives .

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO6S/c1-10-3-5-14(7-11(10)2)25(22,23)16-9-12-8-13(18(20)21)4-6-15(12)24-17(16)19/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMGWEQHZGBIFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dimethylbenzene-1-sulfonyl chloride, which is then reacted with a suitable chromenone derivative under controlled conditions to introduce the sulfonyl group. The nitro group is usually introduced through nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylbenzenesulfonyl)-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogenation catalysts or reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols can be used.

Coupling: Palladium catalysts and boron reagents are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(3,4-Dimethylbenzenesulfonyl)-6-nitro-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins or other biomolecules. These interactions can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Structural Analogues in the SVN Series

The evidence primarily focuses on structurally related coumarin derivatives, such as the SVN 1-11 series , which share the 6-nitro-2H-chromen-2-one core but differ in substituents at the 3-position. Key examples include:

Key Differences :

- Substituent Type : The target compound’s 3,4-dimethylbenzenesulfonyl group introduces steric bulk and electron-withdrawing effects, which may influence solubility and receptor binding compared to the thiazole- and Schiff base-containing SVN series.

- Biological Activity : The SVN series exhibits diverse activities (e.g., SVN 8’s anti-mycobacterial IC50 = 1.56 µg/mL ), while the target compound’s sulfonyl group may favor protease inhibition or anti-inflammatory applications, as seen in other sulfonamide derivatives .

Comparison with Methoxy-Substituted Coumarins

3-(3,4-Dimethoxyphenyl)-6-nitro-2H-chromen-2-one (C03) () shares a nitro group at position 6 but features a 3,4-dimethoxyphenyl group. Key contrasts:

Data Gaps and Recommendations

- Target Compound Data : Experimental data on synthesis, IC50 values, and mechanistic studies are absent in the evidence.

- Comparative Studies : Direct comparisons of sulfonyl- vs. thiazole-substituted coumarins are needed to validate structure-activity relationships.

Biological Activity

3-(3,4-Dimethylbenzenesulfonyl)-6-nitro-2H-chromen-2-one, a compound with the molecular formula and CAS number 866013-19-6, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 6-nitro-2H-chromen-2-one with 3,4-dimethylbenzenesulfonyl chloride. The reaction conditions often require a base such as triethylamine in an organic solvent like dichloromethane to facilitate the sulfonylation process.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group and the sulfonyl moiety are critical for enhancing the compound's reactivity and affinity towards specific enzymes and receptors.

Antioxidant Activity

Research indicates that compounds with a coumarin backbone exhibit significant antioxidant properties. The presence of the nitro group in this compound may enhance its ability to scavenge free radicals. A study demonstrated that derivatives of coumarin showed promising antioxidant effects, suggesting that this compound may possess similar activities .

Anticancer Properties

In vitro studies have shown that coumarin derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines with IC50 values in the micromolar range. The mechanism often involves apoptosis induction and cell cycle arrest . Although specific data on this compound's anticancer activity is limited, its structural similarity to known anticancer agents suggests potential efficacy.

Acetylcholinesterase Inhibition

Compounds containing coumarin structures have been evaluated for their acetylcholinesterase (AChE) inhibitory activity. Given that Alzheimer’s disease is linked to decreased acetylcholine levels due to AChE overactivity, this compound may have therapeutic implications in neurodegenerative diseases. Preliminary docking studies suggest favorable interactions with AChE, indicating potential as an inhibitor .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated significant radical scavenging activity in related coumarin derivatives. |

| Study 2 | Anticancer Activity | Related compounds showed IC50 values ranging from 5 to 15 µM against various cancer cell lines. |

| Study 3 | AChE Inhibition | Molecular docking indicated strong binding affinity to AChE active site, suggesting potential for Alzheimer's treatment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.